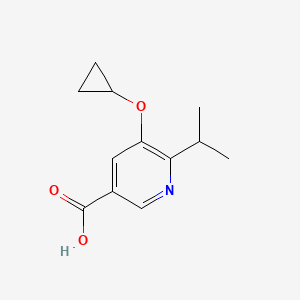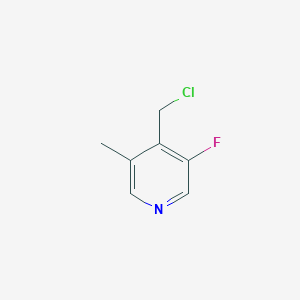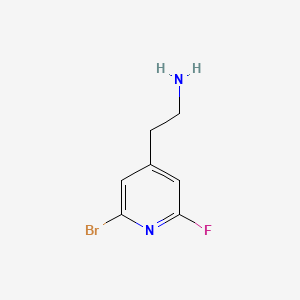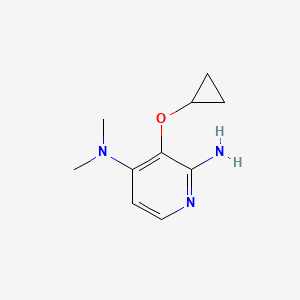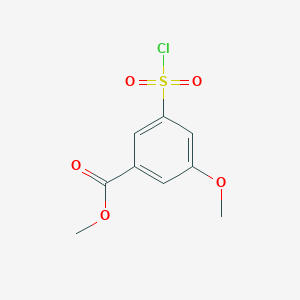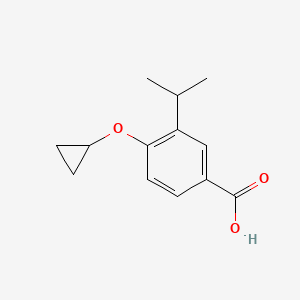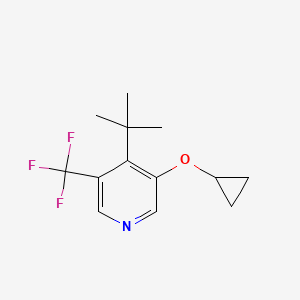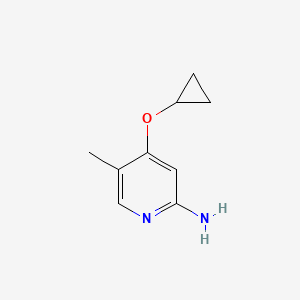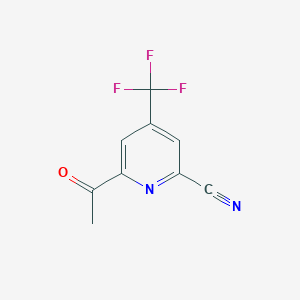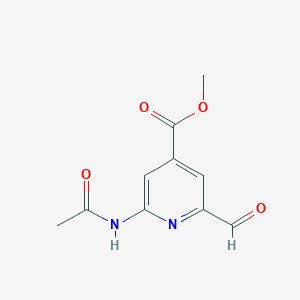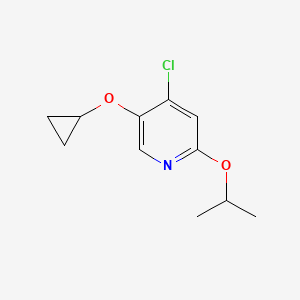
4-Chloro-5-cyclopropoxy-2-isopropoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-cyclopropoxy-2-isopropoxypyridine is an organic compound with the molecular formula C11H14ClNO2. It is a pyridine derivative that features both chloro and alkoxy substituents, making it a versatile compound in organic synthesis and various chemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-cyclopropoxy-2-isopropoxypyridine typically involves the reaction of 4-chloro-2-isopropoxypyridine with cyclopropyl alcohol under suitable conditions. The reaction is usually catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-5-cyclopropoxy-2-isopropoxypyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The alkoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of piperidine derivatives
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-cyclopropoxy-2-isopropoxypyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-cyclopropoxy-2-isopropoxypyridine involves its interaction with specific molecular targets. The chloro and alkoxy groups facilitate binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-isopropoxypyridine
- 4-Chloro-2-(cyclopropoxy)pyrimidine
- 5-Chloro-2-isopropoxypyridine-3-boronic acid
Uniqueness
4-Chloro-5-cyclopropoxy-2-isopropoxypyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups on the pyridine ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Eigenschaften
Molekularformel |
C11H14ClNO2 |
|---|---|
Molekulargewicht |
227.69 g/mol |
IUPAC-Name |
4-chloro-5-cyclopropyloxy-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14ClNO2/c1-7(2)14-11-5-9(12)10(6-13-11)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
FHBNMKLUPAAXHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C(C(=C1)Cl)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


